Product packaging for MitoB-d15(Cat. No.:)

MitoB-d15

Cat. No.: B10769516
M. Wt: 492.2 g/mol
InChI Key: VDNRROALFUZCBO-CORGUAOTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MitoB-d15 is a deuterium-labeled isotopologue of the MitoB probe, specifically designed for the precise and quantitative measurement of mitochondrial superoxide levels in vivo. This compound functions as a mitochondria-targeted, synthetic antioxidant derivative that accumulates within the organelle due to its lipophilic triphenylphosphonium cation. Upon reaction with superoxide, MitoB is converted to its hydroxylated analog, MitoP. The key research value of this compound lies in its role as an internal standard for mass spectrometry (LC-MS/MS), enabling highly accurate quantification of the MitoB/MitoP ratio. By co-administering this compound with non-labeled MitoB, researchers can correct for variations in tissue uptake, distribution, and sample preparation, thereby providing a robust and reliable metric of mitochondrial oxidative stress. This probe is indispensable for investigating the role of mitochondrial reactive oxygen species (mtROS) in aging, metabolic diseases, neurodegeneration, and ischemia-reperfusion injury, offering unparalleled specificity and quantitative power over traditional fluorescent dyes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23BBrO2P B10769516 MitoB-d15

Properties

Molecular Formula

C25H23BBrO2P

Molecular Weight

492.2 g/mol

IUPAC Name

(3-boronophenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide

InChI

InChI=1S/C25H23BO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27-28H,20H2;1H/q+1;/p-1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D;

InChI Key

VDNRROALFUZCBO-CORGUAOTSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC=CC(=C2)B(O)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-]

Canonical SMILES

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O.[Br-]

Origin of Product

United States

Molecular Design Principles of Mitob D15 As a Mass Spectrometry Internal Standard

Triphenylphosphonium Cation Moiety and Mitochondrial Accumulation Mechanism

A critical component of MitoB-d15, inherited from MitoB, is the triphenylphosphonium (TPP) cation moiety. This lipophilic cation is the driving force behind the compound's selective accumulation within the mitochondrial matrix. caymanchem.comnih.govportlandpress.comspringernature.com Mitochondria maintain a large negative membrane potential across their inner membrane (Δψm), which is significantly more negative inside than the surrounding cytoplasm. portlandpress.comresearchgate.netresearchgate.net The positive charge of the TPP moiety facilitates its electrophoretic accumulation within this negatively charged environment. caymanchem.comresearchgate.net This targeting mechanism allows MitoB, and consequently its deuterated standard this compound, to concentrate in the specific cellular compartment where mitochondrial H₂O₂ is produced. caymanchem.comnih.govresearchgate.net The TPP moiety enables rapid passage through biological membranes and quick clearance from the blood, leading to predominant presence within mitochondria in vivo. portlandpress.comresearchgate.net

Arylboronic Acid Moiety in MitoB and its Hydrogen Peroxide-Mediated Conversion to MitoP

MitoB contains an arylboronic acid moiety that serves as the reactive site for hydrogen peroxide. caymanchem.comcaymanchem.comcaymanchem.com This moiety selectively reacts with H₂O₂ within the mitochondrial matrix to produce a phenol (B47542) product, known as MitoP (MitoPhenol). caymanchem.comcaymanchem.comcaymanchem.comportlandpress.com The reaction converts the arylboronic acid component of MitoB to a phenol. researchgate.net This conversion is the basis of the ratiometric measurement; the increase in the MitoP:MitoB ratio over time is indicative of the level of mitochondrial H₂O₂. caymanchem.comcaymanchem.com While arylboronates can also react with other reactive species like peroxynitrite and hypohalous acids, the arylboronic acid moiety in MitoB is considered a useful hydrogen peroxide-selective probe, provided other reactive species can be independently estimated. portlandpress.com The rate of this reaction within the mitochondrial matrix is relatively slow, which helps ensure the reaction remains contained within the mitochondria and does not significantly disrupt cytoplasmic H₂O₂ levels. caymanchem.com

Role of Deuterium (B1214612) Labeling (d15) in Enhancing Analytical Specificity and Stability

This compound is specifically labeled with 15 deuterium atoms. caymanchem.combiomol.combioscience.co.uk This isotopic substitution plays a crucial role in its function as an internal standard for mass spectrometry, enhancing both analytical specificity and stability. The deuterium atoms are typically incorporated into the triphenylphosphonium group.

Minimization of Isotopic Interference in Mass Spectrometry

Deuterium labeling in this compound is primarily employed to minimize isotopic interference during mass spectrometry analysis. When quantifying MitoB and MitoP using mass spectrometry, the natural abundance of heavy isotopes (such as ¹³C) in unlabeled MitoB and MitoP can lead to signals that overlap with the signals of the analyte or the internal standard, potentially causing inaccuracies in quantification. rsc.org By introducing a significant number of deuterium atoms (d15), the mass-to-charge ratio of this compound is distinctly shifted compared to unlabeled MitoB. This mass difference allows for clear differentiation between the internal standard and the analyte in the mass spectrometer, even at low concentrations, thereby improving the accuracy and reliability of the quantification. This minimizes isotopic interference and improves signal-to-noise ratios compared to unlabeled MitoB.

Enhancement of Metabolic Stability for Ex Vivo Quantification

Deuterium labeling can also enhance the metabolic stability of a compound. The kinetic isotope effect can cause bonds to deuterium atoms to be cleaved more slowly than bonds to hydrogen atoms. This increased stability can be particularly advantageous for ex vivo quantification. When tissues or samples containing MitoB and this compound are collected for analysis, metabolic processes that could potentially alter the structure of MitoB might still be active to some extent. The deuteration of this compound can make it less susceptible to such metabolic transformations compared to unlabeled MitoB. This enhanced stability ensures that the concentration ratio of this compound to MitoB remains representative of the in vivo conditions at the time of sampling, providing a more accurate basis for quantifying MitoB and, consequently, mitochondrial H₂O₂ levels. This compound's isotopic stability contributes to its effectiveness in assays, outperforming unlabeled MitoB which is less stable in long-term assays.

Methodological Frameworks for Quantitative Assessment Using Mitob D15

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for MitoB/MitoP Ratio Determination

LC-MS/MS is the primary analytical technique used to quantify MitoB and its conversion product, MitoP, in biological samples. caymanchem.comcaymanchem.combertin-bioreagent.com This method allows for the separation and detection of these compounds, enabling the determination of the MitoP/MitoB ratio, which reflects mitochondrial H₂O₂ levels. caymanchem.comcaymanchem.com

Sample preparation is a critical step to isolate MitoB and MitoP from biological matrices while minimizing degradation and interference. For in vivo studies in animal models, tissues of interest are typically removed after a suitable incubation period, flash-frozen in liquid nitrogen, and stored at -80°C until analysis. caymanchem.comnih.govresearchgate.net Samples can be stored at -80°C for at least two months, providing flexibility for laboratories without immediate access to mass spectrometry facilities. caymanchem.com

Extraction protocols vary depending on the biological matrix (e.g., tissues, cell culture). Generally, samples are homogenized and spiked with deuterated internal standards (MitoB-d15 and MitoP-d15) to account for variations in extraction efficiency and matrix effects. caymanchem.comnih.govcaymanchem.com Following homogenization and spiking, chemical extraction is performed. One described method involves thawing samples, adding the internal standard mixture, vortexing, adding an extraction solution (e.g., Solution C, or acetonitrile (B52724)/water/formic acid mixtures), vortexing again, and centrifuging. caymanchem.com The supernatant is then transferred, and the pellet may be re-extracted. caymanchem.com Filtration of the supernatant using filters like 0.2 µm PVDF can be employed before analysis. caymanchem.comifremer.fr Dried samples can be reconstituted in a suitable solvent like acetonitrile with formic acid. ifremer.fr For cell culture, sampling the culture medium can be an alternative approach, potentially avoiding the need for extensive sample extraction prior to LC-MS/MS analysis. caymanchem.com

Chromatographic separation of MitoB, MitoP, and their deuterated internal standards is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer. nih.govifremer.fr Reversed-phase HPLC is commonly employed. core.ac.uk Parameters such as column type, mobile phase composition, flow rate, and temperature are optimized to achieve adequate separation. For example, a hypersil gold column (150 mm x 2 mm, I.D. 2.0µm) with a guard column has been used, with the chromatographic separation performed at 40°C at a constant flow rate of 300 µL/min. ifremer.fr The mobile phase often consists of a gradient system using solvents like acetonitrile and water, typically acidified with formic acid. caymanchem.comifremer.frifremer.fr A gradient program might start with a lower percentage of the organic phase (e.g., 30% acetonitrile) and increase over time to elute the compounds. ifremer.fr

Mass spectrometric detection is performed using tandem mass spectrometry (MS/MS), often with an electrospray ionization (ESI) source in positive ion mode. ifremer.fr The mass spectrometer is set up to detect specific mass-to-charge ratio (m/z) values corresponding to MitoB, MitoP, this compound, and MitoP-d15. ifremer.fr For instance, specific m/z ranges have been used for the detection of MitoP, d15MitoP, MitoB, and d15MitoB. ifremer.fr High resolution mass spectrometry can be employed. ifremer.fr The coupling of HPLC to MS/MS allows for the selective and sensitive quantification of these compounds in complex biological extracts. nih.govifremer.fr

This compound and MitoP-d15 are crucial for accurate quantification of MitoB and MitoP by LC-MS/MS. caymanchem.comglpbio.comcaymanchem.comcaymanchem.com As isotopically labeled analogues, they behave similarly to their non-deuterated counterparts during sample processing, extraction, and chromatographic separation, but are distinguishable by mass spectrometry due to the mass difference introduced by the deuterium (B1214612) atoms. biomol.comcaymanchem.com

The use of this compound and MitoP-d15 as ratiometric internal standards helps to correct for potential variations that can occur during sample preparation, extraction, and LC-MS/MS analysis. caymanchem.comcaymanchem.comcaymanchem.com By spiking samples with known amounts of the internal standards, the measured peak areas or heights of endogenous MitoB and MitoP can be normalized to the peak areas or heights of their respective deuterated standards. caymanchem.comnih.govifremer.fr This ratiometric approach improves the accuracy and reproducibility of the MitoP/MitoB ratio determination, which is the ultimate measure of mitochondrial H₂O₂ levels. caymanchem.comcaymanchem.comcaymanchem.com Calibration curves are typically constructed using known concentrations of MitoB, MitoP, this compound, and MitoP-d15 standards. caymanchem.comifremer.fr The response of MitoB or MitoP relative to its deuterated internal standard should ideally be linear over the relevant concentration range. caymanchem.com

Chromatographic Separation Techniques and Mass Spectrometric Detection Parameters

Considerations for In Vivo Mitochondrial Hydrogen Peroxide Measurement

Measuring mitochondrial H₂O₂ in vivo using MitoB involves specific considerations related to probe administration and incubation time to ensure accurate reflection of mitochondrial H₂O₂ levels. caymanchem.comresearchgate.netnih.gov

MitoB is administered to animal models to allow it to accumulate in mitochondria and react with endogenous H₂O₂. caymanchem.comresearchgate.netnih.gov The lipophilic triphenylphosphonium cation moiety facilitates its rapid passage through biological membranes and accumulation in the mitochondrial matrix, driven by membrane potentials. caymanchem.comresearchgate.netresearchgate.net Administration strategies vary depending on the animal model and the specific tissue or organ being investigated.

In studies using Drosophila, MitoB is typically injected directly into the animal. caymanchem.comresearchgate.netresearchgate.net For mouse models, injection is also a common route. caymanchem.comresearchgate.net Intravitreal injection has been used to target the eye in mouse models of photoreceptor degeneration. nih.gov The choice of administration route aims to ensure efficient delivery of MitoB to the mitochondria within the target tissue.

The incubation period in vivo refers to the time between MitoB administration and sample collection. This period is critical to allow sufficient time for MitoB to accumulate in mitochondria and for the reaction with endogenous H₂O₂ to produce detectable levels of MitoP, while also considering the probe's clearance and potential further metabolism. nih.govresearchgate.netresearchgate.net The rate of conversion of MitoB to MitoP within the mitochondrial matrix is relatively slow. caymanchem.comcore.ac.uk

Research findings indicate that the optimal incubation period can vary depending on the animal model and potentially the tissue type. In Drosophila, incubation periods of 3-6 hours have been used. researchgate.netresearchgate.net Studies in mice have also employed incubation periods around 3-6 hours. researchgate.net For intravitreal injection in mouse eyes, a 9-hour incubation period allowed reliable detection of MitoB and MitoP. nih.gov The duration of exposure can have an effect on the final MitoB content, though the MitoP/MitoB ratio may be less affected over certain periods. researchgate.net It is important to select an incubation time that allows for detectable accumulation of MitoP before significant excretion or other processes affect the MitoP/MitoB ratio. nih.govresearchgate.net The MitoB method allows for the evaluation of H₂O₂ levels over a timescale ranging from hours to days, and the method is flexible regarding the duration of exposure. researchgate.net

Here is a summary of some research findings related to incubation time and detection:

Animal ModelAdministration RouteIncubation PeriodKey Finding/ObservationSource
DrosophilaInjection3-6 hoursAllows for MitoB accumulation and MitoP formation. researchgate.netresearchgate.net
MouseInjection3-6 hoursUsed for determining MitoP/MitoB ratio in tissues. researchgate.net
Mouse (Eye)Intravitreal Injection9 hoursAllowed reliable detection of MitoB and MitoP in the eye. nih.gov
Brown TroutInjection3-72 hoursMitoB rapidly present in liver within 3 hours; MitoP sometimes low at 24 hours. researchgate.net

The optimization of the incubation period is crucial for accurately reflecting the average mitochondrial H₂O₂ level over the exposure time. nih.gov

Analysis of Tissue-Specific Variability in MitoP/MitoB Ratios

Research utilizing the MitoB method has revealed significant tissue-specific variability in mitochondrial H2O2 levels, as reflected by the MitoP/MitoB ratio. Studies in fish, for instance, have demonstrated considerably higher MitoP/MitoB ratios in white muscle compared to liver tissue within the same individuals. This suggests that mitochondrial H2O2 levels can differ substantially between organs, likely influenced by variations in metabolic activity, mitochondrial density, and the capacity of antioxidant defense systems specific to each tissue. Furthermore, investigations have indicated heterogeneity in MitoP/MitoB ratios even within subsamples of the same tissue, such as muscle, which may be attributed to variations in mitochondrial types and distribution. These findings underscore the importance of considering tissue-specific differences when interpreting MitoP/MitoB ratios and highlight the need for careful experimental design, including appropriate tissue sampling and replication, to obtain representative assessments of mitochondrial ROS levels. Another study in sculpin fishes also reported species and tissue-specific differences in MitoP/MitoB ratios in response to environmental oxygen fluctuations, further supporting the concept of tissue-specific metabolic and oxidative stress responses.

An example of observed tissue variability in MitoP/MitoB ratios is presented in the table below, based on findings in a study on fish:

TissueAverage MitoP/MitoB Ratio
Liver0.073 ± 0.008
White Muscle0.266 ± 0.028

*Data derived from research in fish.

Influence of Mitochondrial Membrane Potential on Probe Uptake and Distribution

The accumulation of MitoB, and consequently this compound, within the mitochondrial matrix is primarily driven by the large negative electrochemical potential across the inner mitochondrial membrane. wikipedia.orgsigmaaldrich.comacrospharmatech.comnih.govnih.gov The lipophilic TPP cation component of MitoB is readily taken up by polarized mitochondria, leading to its concentration within the matrix several-fold higher than in the surrounding cytosol. wikipedia.orgsigmaaldrich.comacrospharmatech.comnih.govnih.gov This selective uptake is crucial for targeting the probe to the site of significant H2O2 production. Changes in mitochondrial membrane potential can therefore influence the extent of MitoB accumulation. Depolarization of the mitochondrial membrane can lead to reduced uptake and altered distribution of the probe, potentially affecting the accurate assessment of matrix H2O2 concentration. Methodological considerations, such as ensuring mitochondrial polarization or accounting for potential changes in membrane potential, are important for reliable measurements. The design of mitochondria-targeted probes, including adjustments to the lipophilicity of the TPP moiety, can be adapted to optimize uptake based on the specific organism or cell type and its characteristic membrane potential.

Methodological Adaptations for In Vitro Cellular Systems

The MitoB method, leveraging this compound as an internal standard, is applicable to both in vivo and in vitro systems, including cultured cells. Adapting the methodology for in vitro studies involves specific procedures for exposing cells to MitoB and subsequently processing cell and media samples for mass spectrometry analysis.

Assessment of MitoB and MitoP Pools in Cultured Cells and Media

In cultured cell systems, the assessment of mitochondrial H2O2 involves incubating cells with MitoB, allowing for cellular uptake and mitochondrial accumulation. Following the incubation period, both the cells and the surrounding culture media are collected and processed to quantify the levels of MitoB and its product, MitoP. This is necessary because MitoB and MitoP can be present in both intracellular (including mitochondrial) and extracellular compartments.

The process typically involves lysing the cells to release intracellular contents and extracting the compounds from both the cell lysate and the culture media. Deuterated internal standards, this compound and MitoP-d15, are added to the samples prior to extraction to control for variations in extraction efficiency and subsequent analytical steps. The extracted samples are then analyzed by LC-MS/MS to determine the concentrations of MitoB and MitoP relative to their respective internal standards. This allows for the calculation of the MitoP/MitoB ratio within the cellular compartment, providing an estimate of mitochondrial H2O2 levels in the cultured cells. Analyzing the media can provide additional information about the probe's uptake and any potential release of the compounds from the cells.

Validation Strategies for Robustness and Reproducibility in this compound Studies

Ensuring the robustness and reproducibility of results obtained using the this compound method is paramount for its reliable application in research. Several strategies are employed for validation. The ratiometric nature of the MitoP/MitoB measurement itself contributes significantly to reproducibility, as it inherently corrects for some variability in probe delivery and sample processing. The use of stable isotope-labeled internal standards, this compound and MitoP-d15, is a cornerstone of the validation strategy, allowing for accurate normalization and correction for variations during extraction and mass spectrometry analysis. wikipedia.orgsigmaaldrich.comnih.govnih.govnih.gov

Validation protocols often include establishing standard curves by spiking known concentrations of MitoB and MitoP into biological matrices (e.g., tissue homogenates or cell lysates) and analyzing them with the internal standards. A linear response of the native compounds relative to their deuterated standards over a relevant concentration range, typically with a high coefficient of determination (r² > 0.99), is indicative of a robust assay. Assessing parameters such as inter-assay and intra-assay variability (e.g., using coefficient of variation, CV) and recovery rates of the internal standards further contributes to validating the method's reproducibility and accuracy. Multi-center studies and the establishment of consensus protocols also play a role in ensuring the broader applicability and comparability of results across different laboratories.

Comparative Assays with Established Mitochondrial Oxidative Stress Markers

Comparing results obtained with the this compound method to those from other established markers of mitochondrial oxidative stress is a crucial validation step. This helps to confirm that the MitoP/MitoB ratio is indeed reflecting changes in mitochondrial redox status and allows for the correlation of mitochondrial H2O2 levels with other indicators of oxidative damage or antioxidant activity.

Comparative assays can include measuring markers such as:

Lipid peroxidation products: e.g., thiobarbituric acid reactive substances (TBARS).

Redox couples: e.g., the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG).

Activity of antioxidant enzymes: e.g., superoxide (B77818) dismutase (SOD) or catalase.

Other ROS/RNS probes: While MitoB is specific for H2O2, comparing its results with probes targeting other species like mitochondrial superoxide (e.g., MitoSOX Red) can provide a more complete picture of mitochondrial oxidative stress.

Mitochondrial membrane potential: Assays measuring mitochondrial membrane potential can be used to correlate H2O2 levels with mitochondrial health and function, as membrane potential influences MitoB uptake and is itself an indicator of mitochondrial status.

Validation in Diverse Biological Systems and Non-Model Organisms

The MitoB method, utilizing MitoB and its deuterium-labeled internal standard this compound for quantification via mass spectrometry, has been applied and validated in various biological systems beyond traditional cell cultures and model organisms. While initially employed in biomedical contexts using cultured cells and model organisms like Drosophila, Caenorhabditis elegans, and Mus musculus (laboratory mouse), its applicability has been extended nih.gov.

A notable example of validation in a non-model organism is its successful application in the brown trout (Salmo trutta) for ecological studies of oxidative stress nih.govresearchgate.net. This research extended and refined the MitoB method to make it suitable for evaluating H₂O₂ levels in a living animal over a timescale of hours to days nih.govresearchgate.net. Validation in brown trout involved assessing the time course of both MitoB and MitoP disappearance, confirming that their rates were similar, which is crucial for the reliability of the MitoP/MitoB ratio as a measure of H₂O₂ nih.gov. The study found that H₂O₂ levels, as indicated by the MitoP/MitoB ratio, were consistent across subsamples of the same liver but differed between muscle subsamples and between tissues of the same animal nih.govresearchgate.net. This demonstrated the method's ability to detect tissue-specific differences in mitochondrial H₂O₂ levels in a non-model organism.

Further research has utilized the MitoB method, implicitly involving this compound as an internal standard for quantification, in studies involving mouse brain tissue and isolated brain cells (neurons and astrocytes) csic.es. This highlights its application in complex mammalian tissues and separated cell types, indicating its validation across different cellular contexts within a model organism csic.es. The use of this compound allows for accurate quantification of MitoB and MitoP in these diverse biological matrices through LC-MS/MS, with data calculated based on the MS response relative to the deuterated internal standards csic.es.

The validation process in diverse systems often involves comparative assays to confirm mitochondrial uptake efficiency, potentially requiring adjustments to probe properties like lipophilicity via modifications to the triphenylphosphonium (TPP) alkyl chain to match organism-specific membrane potentials .

Adherence to Data Reporting Standards for Reproducibility

Accurate and transparent data reporting is crucial for ensuring the reproducibility of quantitative assessments using this compound. The quantitative analysis of MitoB and MitoP, and thus the determination of the MitoP/MitoB ratio, relies heavily on mass spectrometry techniques, typically HPLC-MS or LC-MS/MS caymanchem.comnih.govresearchgate.netcsic.es.

Key aspects of data reporting for studies utilizing this compound include:

Detailed description of sample preparation: This involves outlining the tissue or cell sample collection, processing, and extraction procedures for MitoB and MitoP nih.govresearchgate.net. The inclusion of known amounts of deuterium-labeled internal standards (this compound and MitoP-d15) during extraction to account for extraction and quantification efficiency is a critical step that must be reported nih.govresearchgate.net.

Mass Spectrometry Parameters: Comprehensive reporting of the mass spectrometry method is essential. This includes detailing the type of chromatography (HPLC or LC) and mass spectrometry (MS or MS/MS) used, the specific column, mobile phases, flow rates, and the mass transitions monitored for MitoB, MitoP, this compound, and MitoP-d15 nih.govresearchgate.netcsic.esaacrjournals.org. For example, specific Multiple Reaction Monitoring (MRM) transitions for these compounds have been reported in studies aacrjournals.org.

Quantification Method: The method used to quantify the concentrations of MitoB and MitoP based on the signals from their respective deuterium-labeled internal standards must be clearly described nih.govresearchgate.netcsic.es. This typically involves calculating ratios based on MS response csic.es.

Calculation of MitoP/MitoB Ratio: The formula and any necessary correction factors used to calculate the final MitoP/MitoB ratio should be explicitly stated nih.govresearchgate.net. This ratio serves as the indicator of mitochondrial H₂O₂ levels nih.govresearchgate.net.

Experimental Conditions: Full details of the experimental setup, including the biological system studied (species, tissue type, cell type), exposure duration to MitoB, and any treatments applied, are necessary for reproducibility nih.govresearchgate.net.

Presentation of Results: Data should be presented clearly, often showing the MitoP/MitoB ratio under different experimental conditions nih.govresearchgate.netcsic.es. Reporting absolute amounts of MitoB and MitoP detected, alongside the ratios, can also enhance transparency researchgate.net.

Applications of Mitob D15 in Investigating Mitochondrial Redox Biology

Studies on Mitochondrial Hydrogen Peroxide Dynamics in Physiological Contexts

The MitoB method, facilitated by the use of MitoB-d15 as an internal standard, has enabled researchers to investigate mitochondrial H2O2 dynamics in various physiological settings, providing insights into its role in normal cellular function and across different biological states.

Basal Mitochondrial H2O2 Levels Across Tissues and Developmental Stages

Studies employing the MitoB method have revealed variations in basal mitochondrial H2O2 levels across different tissues and organisms. For instance, research in brown trout (Salmo trutta) demonstrated that mitochondrial H2O2 levels, as indicated by the MitoP/MitoB ratio, differed between liver and white muscle tissues within the same individuals. caymanchem.comnih.gov This highlights tissue-specific differences in mitochondrial redox balance.

Investigations into age-related changes in mitochondrial H2O2 have also been conducted using this method. In Drosophila melanogaster, an increase in mitochondrial H2O2 was observed with age. caymanchem.com Conversely, a study in control mice (C57Bl6/J) found no increase in mitochondrial H2O2 formation in the eye with age, up to 2 years. These findings suggest that age-related changes in mitochondrial H2O2 can be tissue- and species-specific.

While specific comprehensive data tables detailing basal mitochondrial H2O2 levels across a wide range of tissues and developmental stages using this compound are dispersed across various studies, the application of the MitoB method with this compound has been instrumental in demonstrating the feasibility of such measurements in vivo and highlighting inherent biological variability.

Mitochondrial H2O2 Homeostasis in Response to Environmental Modulators

The MitoB method's ability to measure mitochondrial H2O2 in living organisms has facilitated studies exploring the impact of environmental factors on mitochondrial redox homeostasis. Research in brown trout utilized the MitoB method to assess in vivo H2O2 content in relation to standard metabolic rate (SMR). caymanchem.com This study found that fish with a higher mass-independent SMR had lower levels of mitochondrial H2O2. This suggests a link between metabolic activity and mitochondrial H2O2 levels in response to environmental or intrinsic physiological conditions. The application of this compound in such studies allows for the reliable quantification of mitochondrial H2O2, enabling researchers to investigate how different environmental conditions or physiological states influence mitochondrial redox balance in a quantitative manner.

Research on Mitochondrial Reactive Oxygen Species in Disease Pathogenesis

This compound, as a crucial component of the MitoB method, has been applied in studies investigating the involvement of mitochondrial reactive oxygen species (ROS), particularly H2O2, in the pathogenesis of various diseases. The ability to directly assess mitochondrial H2O2 levels in vivo or in relevant models provides valuable insights into the mechanisms underlying these conditions.

Elucidating the Role of Mitochondrial H2O2 in Neurodegenerative Processes

Mitochondrial dysfunction and oxidative stress are implicated in neurodegenerative diseases. The MitoB method has been applied to measure mitochondrial H2O2 in models of neurodegeneration. For example, studies using mouse models of retinitis pigmentosa (RP), a neurodegenerative disease affecting photoreceptors, measured mitochondrial H2O2 production in the eye using the MitoB probe. These studies found higher levels of mitochondrial ROS that preceded photoreceptor loss in several RP mouse models. The use of this compound as an internal standard in these LC-MS/MS-based measurements was essential for accurately quantifying the observed increases in mitochondrial H2O2, thereby supporting the role of mitochondrial ROS in the progression of photoreceptor degeneration.

Contributions of Mitochondrial H2O2 to Metabolic Disorders

Mitochondrial dysfunction and altered ROS production are also associated with metabolic disorders. The MitoB method has been employed to assess mitochondrial H2O2 levels in relevant disease models. In a study utilizing a rat model of diabetes (Akita mice), cardiac mitochondrial H2O2 levels were measured using the MitoB probe. The findings indicated higher mitochondrial hydrogen peroxide levels in the cardiac tissue of Akita mice compared to control animals. The accurate quantification of these differences, facilitated by the use of this compound as an internal standard in the mass spectrometry analysis, provides evidence for increased mitochondrial H2O2 contributing to the pathology observed in this model of metabolic disorder.

Investigations into Mitochondrial H2O2 in the Aging Process

The role of mitochondrial ROS in aging has been a significant area of research, and the MitoB method, incorporating this compound, has contributed to these investigations. As mentioned earlier, studies in Drosophila have shown an increase in mitochondrial H2O2 with age using this method. caymanchem.com While this correlation was observed, the studies also suggested that this increase might not be the sole causative factor for aging phenotypes. In mice, age-related changes in mitochondrial H2O2 have been examined in specific tissues, such as the eye, where no significant increase was noted with age in control animals. These studies, relying on the precise measurement of the MitoP/MitoB ratio using this compound as an internal standard, provide valuable, albeit sometimes complex, data regarding the relationship between mitochondrial H2O2 and the aging process in different organisms and tissues.

Analysis of Mitochondrial H2O2 in Cancer Biology

Mitochondrial hydrogen peroxide is recognized for its involvement in the oxidative damage associated with various conditions, including cancer. springernature.comspringernature.comnih.govresearchgate.net The MitoB method, leveraging this compound as an internal standard for quantification, has been applied to investigate mitochondrial H2O2 levels in the context of cancer biology. Elevated mitochondrial H2O2 production has been implicated in the oxidative stress observed in aging and a range of age-associated diseases, including cancer. springernature.comspringernature.comnih.govresearchgate.net Studies utilizing the MitoB probe have assessed mitochondrial H2O2 levels in tumor models and cancer cells. springernature.comspringernature.comnih.gov For instance, research has explored mitochondrial hydrogen peroxide production in murine tumor models using chemoselective reporters, a method that can be complemented by the quantitative power of the MitoB/MitoB-d15 approach. springernature.com Furthermore, mitochondrial ROS, including H2O2, have been suggested to play a role in the tumor microenvironment and potentially influence cancer cell metabolism and metastasis. aacrjournals.orgnih.gov The precise quantification enabled by the this compound standard is essential for understanding the dynamic changes in mitochondrial H2O2 that may contribute to cancer initiation, progression, and metastasis. nih.gov

Assessment of Mitochondrial H2O2 in Cardiovascular Dysfunction

Mitochondrial hydrogen peroxide is also implicated in the oxidative damage associated with cardiovascular disease. springernature.comspringernature.comnih.govresearchgate.net The MitoB method, with this compound as the internal standard, provides a tool to assess mitochondrial H2O2 levels in models of cardiovascular dysfunction. Research has utilized this approach to measure in vivo mitochondrial H2O2 production in tissues like the heart. biologists.com For example, studies investigating reactive oxygen species production in turtle hearts during anoxia and reoxygenation have employed the MitoB method to quantify mitochondrial H2O2 as the MitoP/MitoB ratio by LC-MS/MS, using d15-MitoB and d15-MitoP as internal standards. biologists.com These investigations aim to understand the role of mitochondrial H2O2 in the response to ischemic events and the potential implications for cardiac function. The ability to accurately measure mitochondrial H2O2 in cardiovascular tissues using the this compound-supported method is crucial for delineating the contribution of mitochondrial oxidative stress to the pathogenesis of heart disease.

Investigations into Cellular Signaling Pathways Modulated by Mitochondrial H2O2

Mitochondrial H2O2 is not solely a byproduct of oxidative metabolism but also functions as a signaling molecule, modulating various cellular pathways. springernature.comspringernature.comnih.govbiologists.commdpi.com The precise quantification of mitochondrial H2O2 levels using methods involving this compound is vital for investigating these signaling roles.

Delineation of Mitochondrial H2O2 as a Signaling Molecule Versus a Damaging Agent

The biological effect of mitochondrial H2O2 is concentration-dependent; it can act as a signaling molecule at lower concentrations and a damaging agent at higher concentrations, contributing to oxidative stress. mdpi.com The quantitative data provided by the MitoB method, supported by the this compound internal standard, is instrumental in distinguishing between these roles. By accurately measuring the absolute or relative levels of mitochondrial H2O2 under different physiological or pathological conditions, researchers can correlate specific H2O2 concentrations with observed cellular outcomes (e.g., proliferation, differentiation, or apoptosis) or molecular events (e.g., activation of signaling pathways or accumulation of oxidative damage markers). springernature.comspringernature.comnih.govmdpi.com This allows for a more precise understanding of when mitochondrial H2O2 transitions from a signaling mediator to a contributor to cellular damage.

Comparative Research with Other Mitochondria-Targeted Probes

MitoB is one of several tools available for studying mitochondrial redox biology. Comparative studies evaluating the strengths and limitations of different probes are essential for selecting appropriate methods for specific research questions.

Methodological Comparisons with Non-Deuterated MitoB Analogue

The non-deuterated MitoB analogue is the active probe that reacts with mitochondrial H2O2. This compound is the deuterium-labeled version of MitoB and is primarily used as an internal standard in mass spectrometry-based quantification. medchemexpress.comcaymanchem.combiomol.comcaymanchem.combiologists.comnih.govaacrjournals.orgcsic.es The methodological comparison between using MitoB with and without its deuterated analogue centers on the accuracy and reliability of the H2O2 quantification.

When using the MitoB method for quantitative assessment of mitochondrial H2O2, samples containing MitoB and the resulting MitoP are extracted and analyzed by mass spectrometry. caymanchem.comcaymanchem.comnih.gov During the extraction and analysis process, variations in recovery and ionization efficiency can occur, potentially leading to inaccurate measurements of the MitoP/MitoB ratio. caymanchem.comcaymanchem.comnih.gov The inclusion of known amounts of this compound and MitoP-d15 as internal standards addresses this challenge. caymanchem.comcaymanchem.comnih.gov These deuterated analogues behave chemically identically to their non-deuterated counterparts during sample processing but are distinguishable by mass spectrometry due to their increased mass from the deuterium (B1214612) atoms. medchemexpress.combiomol.com By comparing the mass spectrometric response of endogenous MitoB and MitoP to that of the spiked-in deuterated standards, researchers can correct for any losses or variations, thereby obtaining a more accurate measurement of the true MitoP/MitoB ratio in the original sample. caymanchem.comcaymanchem.comnih.gov

Therefore, while the non-deuterated MitoB is the functional probe, the use of this compound as an internal standard is a critical methodological enhancement that enables accurate and reliable quantification of mitochondrial H2O2 levels, particularly in complex biological samples like tissues or whole organisms. caymanchem.comcaymanchem.combiologists.comnih.govaacrjournals.orgcsic.es This ratiometric mass spectrometry approach, relying on the MitoB/MitoP and this compound/MitoP-d15 ratios, is considered highly sensitive and suitable for in vivo measurements where other methods may be limited. caymanchem.comnih.govnih.gov

Conceptual Data Representation: Mitochondrial H2O2 Levels Measured by MitoB Method

While specific quantitative data tables were not directly extracted from the search results in a format ready for direct presentation, the core output of the MitoB method is the MitoP/MitoB ratio, which reflects mitochondrial H2O2 concentration. This data is typically generated through LC-MS/MS analysis using this compound and MitoP-d15 as internal standards. A conceptual representation of such data might look like this:

Sample Type / ConditionMitoP Peak Area (Arbitrary Units)MitoB Peak Area (Arbitrary Units)MitoP-d15 Peak Area (Arbitrary Units)This compound Peak Area (Arbitrary Units)Corrected MitoP/MitoB RatioInferred Mitochondrial H2O2 Level
Control CellsValue AValue BValue CValue D(A/C) / (B/D)Low
Treated Cells (Condition X)Value EValue FValue GValue H(E/G) / (F/H)Higher than Control
Tissue Sample 1Value IValue JValue KValue L(I/K) / (J/L)Moderate

Note: The "Corrected MitoP/MitoB Ratio" is calculated after normalizing the peak areas of endogenous MitoP and MitoB to their respective deuterated internal standards (MitoP-d15 and this compound) to account for variations in extraction and detection efficiency. caymanchem.comcaymanchem.comnih.gov The inferred mitochondrial H2O2 level is then determined based on this corrected ratio, often by comparison to standard curves or control samples. caymanchem.comnih.gov

Analytical Distinction from Mitochondria-Targeted Antioxidants (e.g., MitoTEMPO, MitoQ)

This compound, a deuterium-labeled analog of the mitochondria-targeted probe MitoB, serves as a critical tool in the precise quantification of mitochondrial hydrogen peroxide (H₂O₂) levels, particularly through mass spectrometry-based methods. Its analytical distinction from mitochondria-targeted antioxidants like MitoTEMPO and MitoQ is primarily rooted in its fundamental mechanism of action and the analytical techniques employed for its detection and quantification.

MitoB is designed as a ratiometric mass spectrometry probe. It accumulates in mitochondria via a triphenylphosphonium cation and reacts selectively with mitochondrial H₂O₂ to form MitoP (a phenol (B47542) product) caymanchem.comnih.govcaymanchem.com. The ratio of MitoP to MitoB, typically determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a measure of mitochondrial matrix H₂O₂ concentration caymanchem.comnih.govcaymanchem.com. This compound is the deuterated version of MitoB, with 15 deuterium atoms substituted in the triphenylphosphonium group caymanchem.com. This deuterium labeling is crucial for its use as an internal standard in mass spectrometry, minimizing isotopic interference and improving the accuracy and signal-to-noise ratio during the quantification of endogenous MitoB and its product MitoP caymanchem.com.

In contrast, MitoTEMPO and MitoQ are primarily utilized as therapeutic or experimental mitochondria-targeted antioxidants mdpi.commdpi.comnih.gov. While they also contain a triphenylphosphonium moiety for mitochondrial targeting, their functional group is designed to scavenge reactive oxygen species (ROS), such as superoxide (B77818) (MitoTEMPO) or act as a ubiquinone analog (MitoQ) mdpi.commdpi.comaacrjournals.org. Their presence and effects are typically assessed by measuring changes in oxidative stress markers, cellular respiration, or downstream biological outcomes, rather than by monitoring their conversion into a product directly proportional to H₂O₂ levels using ratiometric mass spectrometry as with MitoB/MitoP mdpi.comnih.govnih.govnih.govnih.gov.

The analytical distinction is evident in the methodologies used. Quantification of MitoB and MitoP, often using this compound and MitoP-d15 as internal standards, relies on the specific mass-to-charge (m/z) ratios of these compounds and their fragments in mass spectrometry nih.govcaymanchem.comaacrjournals.org. For example, specific Multiple Reaction Monitoring (MRM) transitions are used to detect and quantify MitoB, MitoP, this compound, and MitoP-d15 aacrjournals.org.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MitoP370.2107.1
MitoP-d15385.2107.0
MitoB397.9135.0
This compound412.9135.1

Table 1: MRM Transitions for MitoB, MitoP, and their Deuterated Standards in LC-MS/MS Analysis aacrjournals.org.

Research findings highlight this analytical difference. Studies using MitoB and its deuterated standards focus on quantifying mitochondrial H₂O₂ by measuring the MitoP/MitoB ratio via mass spectrometry caymanchem.comnih.govcaymanchem.com. For instance, this method has been applied to measure H₂O₂ in living Drosophila and within the mitochondrial matrix of whole living organisms caymanchem.comnih.govcaymanchem.com.

In contrast, studies involving MitoTEMPO and MitoQ typically assess their impact on cellular respiration using techniques like Seahorse oximetry to measure oxygen consumption rate (OCR), or by evaluating markers of oxidative damage or downstream cellular processes mdpi.comnih.govnih.govnih.gov. While mass spectrometry can be used to detect the presence of MitoQ in tissues, this is for confirming distribution rather than a ratiometric measurement of antioxidant activity linked to a specific ROS as with MitoB mdpi.com.

The use of stable isotope tracing, while a broader technique in metabolomics and mitochondrial function studies, further underscores the distinct analytical application of this compound nih.govmdpi.comfrontiersin.orgresearchgate.net. This compound acts as an internal standard for quantifying its non-labeled analog and its reaction product, directly facilitating the measurement of a specific molecule (H₂O₂) caymanchem.comnih.govcaymanchem.com. This differs from typical stable isotope tracing experiments that follow the metabolic fate of labeled substrates through various pathways nih.govmdpi.comfrontiersin.org.

Challenges and Future Research Directions for Mitob D15 Methodology

Addressing Potential Cross-Reactivity with Specific Reactive Species in Complex Biological Environments

A key consideration for the MitoB probe is its selectivity for H2O2 within the complex milieu of the mitochondrial matrix. While the arylboronic acid moiety is designed to react specifically with H2O2, other reactive oxygen and nitrogen species (ROS/RNS) are present in biological systems. ahajournals.orgnih.gov Peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of superoxide (B77818) and nitric oxide, has been noted as a species that can also react with MitoB. caymanchem.com This potential cross-reactivity could lead to an overestimation of mitochondrial H2O2 levels if not accounted for.

Future research needs to focus on a more comprehensive understanding of the reactivity profile of MitoB with various ROS/RNS under different physiological and pathological conditions. Developing strategies to differentiate the contribution of H2O2 from other reactive species to the MitoP signal is crucial. This could involve:

Investigating the reaction kinetics and products of MitoB with relevant ROS/RNS in vitro.

Employing complementary probes or methods that are specific to other reactive species to assess their levels concurrently.

Developing modified versions of the MitoB probe with enhanced selectivity for H2O2 over other interfering species.

Refinements in Quantitative Mass Spectrometry for Enhanced Sensitivity and Throughput in MitoB-d15 Analysis

The quantification of the MitoP/MitoB ratio relies heavily on LC-MS/MS, with this compound and MitoP-d15 serving as internal standards to ensure accuracy. caymanchem.comnih.govcaymanchem.comcaymanchem.com While LC-MS/MS offers high sensitivity and specificity, there is continuous scope for refinement to improve the methodology further. caymanchem.comnih.gov

Future directions in this area include:

Optimizing sample preparation protocols to maximize the extraction efficiency of MitoB and MitoP from various tissues and cell types, particularly challenging samples like heart and muscle tissue. caymanchem.com

Developing more sensitive MS/MS methods and parameters to enable the detection and quantification of MitoB and MitoP from smaller sample sizes or at lower concentrations, thus reducing the amount of biological material required. caymanchem.com

Exploring alternative or hyphenated mass spectrometry techniques that could offer increased throughput for analyzing large numbers of samples, which is particularly relevant for high-throughput screening or large-scale biological studies.

Improving data processing and analysis workflows to enhance the accuracy and reliability of MitoP/MitoB ratio calculations, including automated methods for peak integration and internal standard normalization.

Integration of this compound Quantification with Multi-Omics Approaches for Comprehensive Redox Profiling

Cellular redox homeostasis is intricately linked to various cellular processes, including metabolism, signaling, and gene expression. quanticate.comresearchgate.net Integrating the quantitative data on mitochondrial H2O2 levels obtained using the this compound method with other "omics" datasets (e.g., transcriptomics, proteomics, metabolomics) can provide a more holistic understanding of redox biology and its impact on cellular function and disease. quanticate.comresearchgate.netnih.govsib.swiss

Future research should focus on:

Developing robust computational and statistical methods for integrating this compound-derived H2O2 data with large-scale multi-omics datasets. researchgate.netnih.govsib.swiss

Utilizing integrated multi-omics analysis to identify molecular pathways and networks that are regulated by or respond to changes in mitochondrial H2O2 levels. researchgate.net

Applying this integrated approach to investigate the role of mitochondrial H2O2 in various physiological and pathological conditions, potentially identifying novel biomarkers or therapeutic targets. quanticate.comresearchgate.net

Establishing standardized protocols and data reporting guidelines to facilitate the integration and comparison of this compound data with other omics datasets across different studies.

Development of Advanced Methodologies for Spatiotemporal Resolution of Mitochondrial H2O2 Using Deuterated Probes

The current MitoB method provides a valuable measurement of the weighted average of mitochondrial H2O2 over a period of time. nih.govnih.gov However, mitochondrial H2O2 dynamics can vary significantly within different regions of a cell or tissue and can change rapidly in response to stimuli. nih.govbiorxiv.org Achieving higher spatiotemporal resolution in mitochondrial H2O2 measurements is a critical future direction.

While MitoB itself is primarily quantified by mass spectrometry and doesn't offer direct real-time imaging, the development of novel deuterated probes, building upon the principles of mitochondrial targeting and reaction with H2O2, could pave the way for advanced methodologies. Future research could explore:

Designing new mitochondria-targeted probes with deuterium (B1214612) labels that are amenable to imaging techniques offering higher spatiotemporal resolution, such as Raman microscopy, which can detect deuterium-labeled compounds.

Developing strategies to combine the quantitative power of mass spectrometry with the spatial information obtained from imaging techniques, potentially through microdissection or spatially resolved mass spectrometry approaches.

Creating probes that allow for the measurement of rapid fluctuations in mitochondrial H2O2, moving beyond a time-averaged measurement.

Expanding Applications of this compound in Diverse Biological and Ecological Research Paradigms

The MitoB method has been successfully applied in various model organisms, including Drosophila, mice, and fish, demonstrating its utility in studying mitochondrial H2O2 in vivo. caymanchem.comnih.govnih.gov Expanding the application of this compound and the MitoB method to a wider range of biological systems and ecological contexts presents significant opportunities. researchgate.net

Future research directions include:

Adapting and validating the MitoB method for use in a broader spectrum of organisms, including non-model organisms with potentially divergent mitochondrial physiology.

Applying the method to study the role of mitochondrial H2O2 in ecological studies, such as investigating the impact of environmental stressors on oxidative stress in wild populations. nih.govresearchgate.net

Exploring the use of MitoB in different physiological states and disease models to gain further insights into the involvement of mitochondrial H2O2 in various pathologies. nih.govref.ac.uk

Developing standardized protocols for sample collection and processing from diverse biological sources to ensure comparability of results across different studies and research groups.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing MitoB-d15 in a laboratory setting?

  • Methodological Answer : Synthesis typically involves isotopic labeling (deuterium at 15 positions) using precursor molecules like triphenylphosphine and deuterated solvents (e.g., D₂O or CDCl₃). Purification requires HPLC or column chromatography, with characterization via NMR (¹H/²H) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting solvent ratios, reaction times, and purification steps in supplementary materials .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in biological samples?

  • Methodological Answer : LC-MS/MS is preferred for its sensitivity in detecting isotopic signatures. For quantification, use deuterium-labeled internal standards to correct for matrix effects. Validate methods with spike-recovery experiments (80–120% recovery rate) and calibration curves (R² ≥ 0.99) .

Q. How do researchers ensure the stability of this compound in experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct stability studies by incubating this compound in buffers (pH 4–9) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Use accelerated stability testing (e.g., 40°C for 14 days) to predict shelf life. Report degradation products and storage conditions (e.g., -80°C under argon) .

Q. What are the primary mitochondrial targets of this compound, and how are they identified?

  • Methodological Answer : Use fluorescence-based probes (e.g., JC-1 for membrane potential) and Seahorse assays to assess mitochondrial respiration. Combine with siRNA knockdown or CRISPR-Cas9 to validate target proteins (e.g., Complex I). Confocal microscopy with MitoTracker Red can localize this compound in live cells .

Q. How can researchers differentiate this compound from its non-deuterated analog in metabolic studies?

  • Methodological Answer : Employ isotopic ratio mass spectrometry (IRMS) to distinguish ²H/¹H ratios. Use metabolic flux analysis with ¹³C-glucose tracers to track incorporation into TCA cycle intermediates. Control for isotopic effects by comparing reaction kinetics between analogs .

Advanced Research Questions

Q. How can researchers design controlled experiments to isolate the effects of this compound on mitochondrial function from confounding variables?

  • Methodological Answer : Implement a multi-arm study with:

  • Positive controls : Rotenone (Complex I inhibitor).
  • Negative controls : Vehicle-only treatment.
  • Confounder adjustments : Measure ROS levels (via DCFDA) and ATP production simultaneously. Use ANCOVA to statistically adjust for baseline mitochondrial heterogeneity .

Q. What methodologies are recommended for resolving contradictory data in this compound studies, such as discrepancies in bioavailability or metabolic stability?

  • Methodological Answer : Conduct meta-analyses of existing pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) across species. Use in silico modeling (QSPR) to predict bioavailability. Validate with cross-laboratory reproducibility studies, standardizing protocols for plasma protein binding assays .

Q. How should researchers optimize dosing protocols for this compound in chronic disease models to avoid off-target effects?

  • Methodological Answer : Perform dose-ranging studies (0.1–10 mg/kg) in rodent models, monitoring liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine). Use PK/PD modeling to establish EC₅₀ values. For tissue-specific delivery, test nanoparticle encapsulation efficiency (e.g., PLGA) .

Q. What statistical approaches are robust for analyzing time-series data in this compound-induced mitochondrial dynamics?

  • Methodological Answer : Apply mixed-effects models to account for intra-subject variability in live-cell imaging data. Use Fourier transforms for oscillatory patterns (e.g., ΔΨm fluctuations). Validate with false-discovery rate (FDR) corrections for high-throughput datasets (e.g., RNA-seq) .

Q. How can researchers integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine LC-MS-based proteomics (label-free quantification) with GC-MS metabolomics. Use pathway enrichment tools (IPA, MetaboAnalyst) to identify overlapping networks (e.g., OXPHOS, fatty acid oxidation). Validate with CRISPR-interference (CRISPRi) of top candidate genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.